3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Beschreibung
The compound 3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide features a triazolopyridazine core substituted with a pyridin-3-yl group at position 3 and a benzamide moiety at position 6 via a phenyl linker. The benzamide group is further substituted with a methyl group at the 3-position. This structure is distinct from related compounds due to the combination of pyridinyl and benzamide substituents, which influence its physicochemical properties and biological activity.
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O/c1-16-5-2-7-18(13-16)24(31)26-20-9-3-6-17(14-20)21-10-11-22-27-28-23(30(22)29-21)19-8-4-12-25-15-19/h2-15H,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUCGYIEHXSQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Pyridazine-3-Amine Derivatives
A widely used method involves the condensation of 6-aminopyridazine-3-thiol derivatives with phenylglyoxal monohydrates under acidic conditions. For example, 6-aminopyridazine-3-thiol (prepared via microwave-assisted reaction of 4-chloropyridazine with sodium hydrosulfide) reacts with phenylglyoxal monohydrate in 1,4-dioxane under reflux to yield imidazo[1,2-b]pyridazine intermediates. While this method originally targets imidazo-fused systems, substitution of the glyoxal derivative with a triazole-forming reagent (e.g., hydrazine derivatives) could redirect the pathway toward triazolo[4,3-b]pyridazines.
Key Reaction Conditions :
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Thetriazole ring can be constructed via CuAAC, a regioselective method for 1,4-disubstituted triazoles. For instance, 6-azidopyridazine derivatives react with terminal alkynes (e.g., propargylamines) in the presence of Cu(I) catalysts to form triazolo-pyridazine hybrids. This method offers superior regiocontrol compared to thermal cyclizations.
Example Protocol :
- Substrate: 6-azido-3-methoxypyridazine
- Alkyne: 3-Pyridinylacetylene
- Catalyst: CuSO₄·5H₂O + sodium ascorbate
- Solvent: t-BuOH/H₂O (1:1)
- Yield: 70–85%
Benzamide Formation: Coupling the Aromatic Side Chain
The final benzamide moiety is installed via acyl transfer or Ullmann-type coupling:
HATU-Mediated Amide Coupling
The carboxylic acid derivative of 3-methylbenzamide reacts with the aniline-containing triazolopyridazine intermediate using HATU as a coupling agent:
Steps :
Schotten-Baumann Reaction
A classical approach involves treating the aniline intermediate with 3-methylbenzoyl chloride in a biphasic system:
Conditions :
- Acylating Agent: 3-Methylbenzoyl chloride
- Base: NaOH (10% aq.)
- Solvent: Dichloromethane/H₂O
- Temperature: 0°C → RT
- Yield: 68–70%
Comparative Analysis of Synthetic Routes
Critical Challenges and Optimization Strategies
- Regioselectivity in Triazole Formation : Competing pathways may yieldtriazolo isomers. Microwave-assisted synthesis (e.g., 75% yield for 6-aminopyridazine-3-thiol) minimizes side products.
- Purification of Polar Intermediates : Chromatography on silica gel with EtOAc/MeOH gradients resolves polar byproducts.
- Stability of Pyridazine Intermediates : Storage under inert atmosphere (N₂/Ar) prevents decomposition of halogenated precursors.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Modifications
The following table summarizes structural analogs and their biological activities:
Key Differences in Pharmacological Profiles
- Anticancer Activity: C1632, an acetamide analog, demonstrates potent LIN28 inhibition, rescuing let-7 miRNA function and reducing tumorsphere formation in cancer stem cells (CSCs).
- Antimicrobial Activity : Substituted benzamide derivatives (e.g., 3-methyl-N-arylbenzamides) show moderate antimicrobial activity, suggesting that the benzamide moiety and methyl substituent play critical roles in targeting microbial pathways .
- Protein Binding : Alkoxyethoxy and sulphonamide-substituted triazolopyridazines bind to PEF(S) proteins, indicating that substituent polarity and hydrogen-bonding capacity influence target specificity .
Biologische Aktivität
The compound 3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by a triazolo[4,3-b]pyridazine core linked to a phenyl group and a methylated amide. Its molecular formula is C₁₈H₁₈N₄O, with a molecular weight of 306.37 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.
Antiparasitic Activity
Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiparasitic activity against Cryptosporidium parvum, a protozoan parasite responsible for cryptosporidiosis. The most potent analogs have shown effective inhibition at low concentrations (EC50 values around 0.17 μM) while maintaining low cytotoxicity (CC50 > 100 μM) in vitro .
Enzyme Inhibition
The compound has been identified as an inhibitor of various enzymes, including carbonic anhydrase and cholinesterase. This inhibition occurs through binding at the active sites of these enzymes, which disrupts their normal function and can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease .
Anticancer Potential
Pyridazine derivatives have been noted for their anticancer properties. Research indicates that modifications to the pyridazine structure can enhance its efficacy against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics .
Structure-Activity Relationships (SAR)
The biological activity of the compound is closely tied to its structural features. Substituents on the triazole and pyridine rings significantly influence potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Enhances lipophilicity and potency |
| Triazole ring | Critical for antiparasitic activity |
| Pyridine linkage | Modulates enzyme inhibition |
Studies suggest that slight modifications in the structure can lead to substantial changes in biological activity, highlighting the importance of SAR in drug design .
Case Studies
- In Vitro Studies : A series of analogs were synthesized and tested against C. parvum, revealing that specific modifications to the triazole moiety improved potency significantly compared to the parent compound .
- In Vivo Models : Efficacy was assessed using mouse models infected with C. parvum. Compounds similar to our target showed promising results, suggesting that further development could lead to effective treatments for cryptosporidiosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
